tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethylcarbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-19(2,3)28-18(27)23-11-6-9-15(23)16(25)20-10-12-24-17(26)13-7-4-5-8-14(13)21-22-24/h4-5,7-8,15H,6,9-12H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWLUSWLPRVJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Benzo[d][1,2,3]triazin-4-one Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline, diazotization followed by cyclization can yield the triazinone core.
Attachment of the Ethyl Linker: The triazinone can be functionalized with an ethyl group through alkylation reactions, often using alkyl halides in the presence of a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the ethyl-functionalized triazinone.
Introduction of the Tert-butyl Group: The final step involves the protection of the carboxyl group with a tert-butyl ester, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,2,3]triazin-4-one moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the triazinone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate is investigated for its potential as a pharmacophore. Its unique structure may interact with biological targets, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The benzo[d][1,2,3]triazin-4-one moiety could interact with biological targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Key Observations :
- Unlike tert-butyl benzylcarbamate derivatives in , the target lacks bicyclic frameworks, reducing steric bulk and possibly improving solubility .
- The carbamoyl linker in the target is analogous to peptide bonds in , suggesting compatibility with standard coupling reagents (e.g., EDC/HOBt) .
Physicochemical Properties
- Melting Points: While the target’s melting point is unreported, analogs like the dicyano-pyrrolidine in exhibit sharp melting points (~150°C), suggesting crystallinity influenced by polar groups .
- Solubility : The tert-butyl group in the target and compounds likely enhances organic solvent solubility compared to unsubstituted analogs .
- Stability: The benzo[d][1,2,3]triazinone moiety may confer hydrolytic stability relative to nitro- or ester-containing derivatives (e.g., ).
Hypothesized Bioactivity
- The triazinone ring in the target could mimic purine or pyrimidine motifs, enabling kinase or protease binding—a feature absent in bicyclo or dicyano analogs.
- Compared to ’s peptide-like structure, the target’s rigid triazine core may reduce metabolic degradation.
Biological Activity
Tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and mechanisms of action based on diverse sources.
Chemical Structure and Synthesis
The compound features several key structural components:
- Tert-butyl group : Provides stability and lipophilicity.
- Pyrrolidine ring : Imparts unique steric and electronic properties.
- Benzo[d][1,2,3]triazin-4-one moiety : Known for its diverse biological activities.
The synthesis typically involves multi-step reactions:
- Formation of the benzo[d][1,2,3]triazin-4-one : Achieved through cyclization of appropriate precursors.
- Attachment of the ethyl linker : Functionalized via alkylation reactions.
- Formation of the pyrrolidine ring : Introduced through nucleophilic substitution with suitable derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzotriazinone derivatives, including those related to this compound. For instance:
- In vitro studies demonstrated that benzotriazinone derivatives exhibit significant cytotoxicity against various cancer cell lines, including HepG2 liver carcinoma cells. Compounds derived from this structure showed promising IC50 values indicating effective inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Binding to specific enzymes or receptors : The unique structure allows for interactions that may modulate enzymatic activity.
- Hydrogen bonding and π-π stacking interactions : These interactions are crucial for binding to biological targets, enhancing the compound's efficacy.
Study 1: Anticancer Activity Evaluation
A study conducted on a series of benzotriazinone derivatives demonstrated their ability to inhibit cancer cell growth significantly. The derivatives were synthesized and tested against HepG2 cells, revealing that certain modifications enhanced their anticancer properties. The most effective compounds showed IC50 values in the low micromolar range, indicating strong antiproliferative activity .
Study 2: Molecular Docking Analysis
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggested that the compound has a high binding affinity for enzymes involved in cancer metabolism, supporting its potential as a therapeutic agent .
Summary of Findings
| Biological Activity | Details |
|---|---|
| Anticancer Activity | Effective against HepG2 cells with low micromolar IC50 values |
| Mechanism | Involves enzyme modulation via specific binding interactions |
| Molecular Docking | High affinity for cancer-related metabolic enzymes |
Q & A
Q. What are the recommended synthetic routes for tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Coupling reactions : Amide bond formation between the pyrrolidine-carboxylate and the 4-oxobenzo-triazin-ethylamine moiety under conditions using coupling agents like EDCI/HOBt .
- Solvent selection : Dichloromethane or acetonitrile are preferred for their ability to dissolve intermediates while maintaining reaction efficiency .
- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions and preserve stereochemical integrity .
Optimization strategies : Use kinetic monitoring (e.g., TLC or HPLC) to adjust reagent stoichiometry and reaction time. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for ¹H), pyrrolidine ring conformation, and carbamoyl linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and detect impurities .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (amide I band) validate functional groups .
Q. How does the compound’s stability vary under different storage conditions?
- Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .
- Light sensitivity : Protect from UV exposure to avoid degradation of the benzo-triazinone moiety .
- Solvent stability : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid aqueous buffers unless immediately used .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?
- Electrophilic sites : The 4-oxobenzo-triazinone moiety is susceptible to nucleophilic attack at the carbonyl group, enabling modifications (e.g., thiol or amine substitutions) .
- Nucleophilic behavior : The pyrrolidine nitrogen can participate in ring-opening reactions under acidic conditions, forming intermediates for further derivatization .
Methodological approach : Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .
Q. How does stereochemistry at the pyrrolidine ring influence biological activity or interaction with targets?
- Stereochemical impact : Enantiomers may exhibit differential binding to enzymes or receptors due to spatial compatibility. For example, (S)-configured pyrrolidine derivatives show enhanced affinity for protease targets in related compounds .
Experimental validation : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis, followed by biological assays (e.g., IC₅₀ determination) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Comparative SAR studies : Analyze analogs with variations in the benzo-triazinone or pyrrolidine substituents (e.g., tert-butyl vs. trifluoromethyl groups) .
- Computational docking : Model interactions with target proteins (e.g., kinases or GPCRs) to identify critical binding motifs .
- Meta-analysis : Cross-reference published data on related triazinone derivatives to isolate confounding factors (e.g., assay conditions or impurity profiles) .
Q. How can researchers design derivatives to enhance solubility without compromising target affinity?
- Functional group modifications : Introduce polar groups (e.g., hydroxyl or amine) on the pyrrolidine ring or ethylcarbamoyl linker .
- Prodrug approaches : Replace the tert-butyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to improve aqueous solubility .
Evaluation metrics : Measure logP (via HPLC) and perform kinetic solubility assays in PBS (pH 7.4) .
Methodological Notes
- Data contradiction resolution : When conflicting biological data arise, validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Stereochemical analysis : Employ chiral HPLC or X-ray crystallography to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
